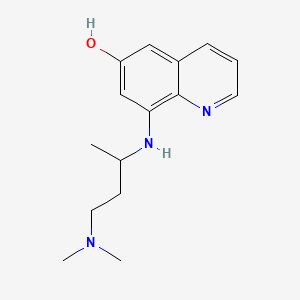
DU-176 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Edoxaban hydrochloride is a novel oral anticoagulant used to reduce the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. It is also indicated for the treatment of deep vein thrombosis and pulmonary embolism following initial therapy with a parenteral anticoagulant . Edoxaban hydrochloride is a direct, selective, reversible inhibitor of factor Xa, a key protein in the coagulation cascade .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Edoxaban hydrochloride is synthesized through a multi-step process involving the combination of three structurally distinct units: thiazole carboxylic acid, chiral cyclohexane cis-diamine, and oxalate . The synthesis begins with the condensation reaction between ethyl oxalyl chloride and 2-amino-5-chloropyridine in the presence of acetonitrile . The intermediate is then purified using an alcoholic solvent at reflux conditions to achieve high purity .
Industrial Production Methods: The industrial production of edoxaban hydrochloride involves an efficient and scalable process that ensures high purity and yield. The process includes the use of inexpensive and commercially available starting materials, making it suitable for large-scale manufacturing .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Edoxabanhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Konjugation und Oxidation . Der überwiegende Metabolit, der durch Hydrolyse gebildet wird, ist humanspezifisch und aktiv .
Häufige Reagenzien und Bedingungen:
Hydrolyse: Vermittelt durch Carboxylesterase 1.
Konjugation: Beinhaltet die Addition von Glucuronsäure.
Oxidation: Katalysiert durch Cytochrom P450 3A4.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen sechs Phase-1-Metaboliten (M-1, M-2, M-4, M-5, M-6 und M-8) und ein Glucuronid (M-3) .
Wissenschaftliche Forschungsanwendungen
Edoxabanhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Edoxabanhydrochlorid übt seine Wirkung aus, indem es selektiv Faktor Xa hemmt, eine Serin-Endopeptidase, die für die Spaltung von Prothrombin zu Thrombin erforderlich ist . Durch die Blockierung von Faktor Xa verhindert Edoxabanhydrochlorid die schrittweise Amplifikation von Proteinfaktoren, die zur Bildung von Blutgerinnseln erforderlich sind . Diese Hemmung führt zu einer verringerten Thrombinbildung und anschließender Antikoagulation .
Ähnliche Verbindungen:
- Apixaban
- Dabigatran
- Rivaroxaban
- Vitamin-K-Antagonisten (z. B. Warfarin)
Vergleich: Edoxabanhydrochlorid ist unter den Antikoagulanzien einzigartig aufgrund seines einmal täglichen Dosierungsschemas und seiner selektiven Hemmung von Faktor Xa . Im Vergleich zu anderen oralen Antikoagulanzien ohne Vitamin-K-Antagonisten (NOAK) wie Apixaban, Dabigatran und Rivaroxaban hat Edoxabanhydrochlorid ein geringeres Risiko für schwere Blutungen und ein günstiges Sicherheitsprofil gezeigt . Darüber hinaus hat es im Vergleich zu Vitamin-K-Antagonisten weniger Medikamenteninteraktionen .
Wirkmechanismus
Edoxaban hydrochloride exerts its effects by selectively inhibiting factor Xa, a serine endopeptidase required for the cleavage of prothrombin into thrombin . By blocking factor Xa, edoxaban hydrochloride prevents the stepwise amplification of protein factors needed to form blood clots . This inhibition results in reduced thrombin generation and subsequent anticoagulation .
Vergleich Mit ähnlichen Verbindungen
- Apixaban
- Dabigatran
- Rivaroxaban
- Vitamin K Antagonists (e.g., Warfarin)
Comparison: Edoxaban hydrochloride is unique among anticoagulants due to its once-daily dosing regimen and its selective inhibition of factor Xa . Compared to other non-vitamin K antagonist oral anticoagulants (NOACs) like apixaban, dabigatran, and rivaroxaban, edoxaban hydrochloride has shown a lower risk of major bleeding and a favorable safety profile . Additionally, it has fewer drug-drug interactions compared to vitamin K antagonists .
Eigenschaften
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S.ClH/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYCNCZOSSOOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31Cl2N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
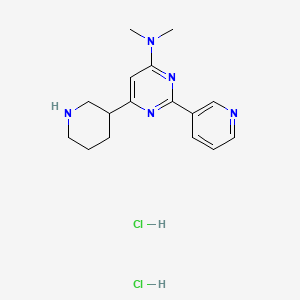

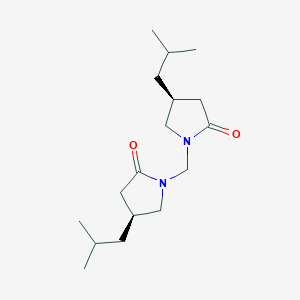
![5,13-bis(4-hydroxyphenyl)-7-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12300473.png)
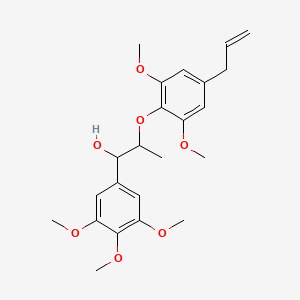
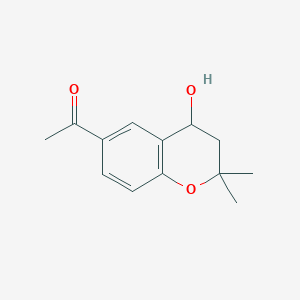
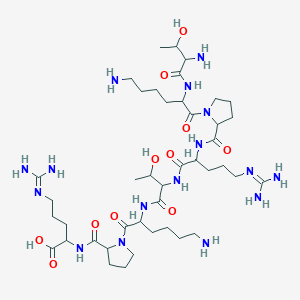
![(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12300509.png)
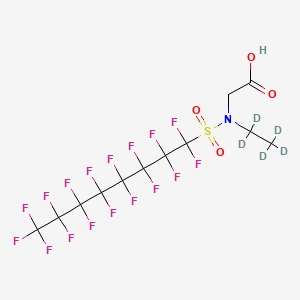
![8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-8H-pyrido[4,3-d]pyrimidin-5-one;hydrochloride](/img/structure/B12300518.png)
![tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B12300524.png)
![17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol](/img/structure/B12300532.png)
![4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 15-[(R)-2-methylbutanoate]](/img/structure/B12300538.png)
